6-Bromo-4-chloro-2-phenylquinoline

Organic Synthesis Palladium Catalysis Selective Derivatization

6-Bromo-4-chloro-2-phenylquinoline (CAS 860195-69-3) is an essential halogenated quinoline scaffold for medicinal chemistry. Its unique C4-Cl and C6-Br handles enable programmed, sequential cross-coupling for rapid SAR exploration—an advantage over single-reactive-site analogs. The 2-phenyl motif is critical for targeting HDAC, ERβ, and bacterial NorA efflux pumps, where subtle substitution changes alter potency and selectivity. For researchers building focused libraries, this compound offers non-interchangeable reactivity and biological relevance compared to generic or differently substituted 2-phenylquinolines.

Molecular Formula C15H9BrClN
Molecular Weight 318.59 g/mol
CAS No. 860195-69-3
Cat. No. B1611920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-2-phenylquinoline
CAS860195-69-3
Molecular FormulaC15H9BrClN
Molecular Weight318.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Cl
InChIInChI=1S/C15H9BrClN/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
InChIKeyAYYIUMWXDCOPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-2-phenylquinoline (CAS 860195-69-3) for Research: Structural Profile and Core Characteristics


6-Bromo-4-chloro-2-phenylquinoline (CAS: 860195-69-3) is a halogenated heterocyclic compound with the molecular formula C15H9BrClN and a molecular weight of 318.60 g/mol . It is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry known for its presence in numerous bioactive molecules [1]. This compound is characterized by a phenyl group at the 2-position and distinct bromo and chloro substituents at the 6- and 4-positions of the quinoline ring, respectively. These specific halogenation and substitution patterns are critical for its utility as a versatile intermediate in organic synthesis and for modulating interactions with biological targets [2].

6-Bromo-4-chloro-2-phenylquinoline: The Risk of Generic Substitution in Structure-Activity Relationships (SAR)


Generic substitution with other 2-phenylquinoline derivatives is not feasible for research due to the profound impact of specific halogenation patterns on chemical reactivity and biological activity . The 4-chloro group, for instance, is a key feature for palladium-catalyzed cross-coupling reactions, enabling selective derivatization that is not possible with unsubstituted analogs [1]. Similarly, the 6-bromo substituent provides a distinct handle for further functionalization, offering a different reactivity profile compared to compounds with different halogen substitution (e.g., 4-bromo-8-chloro-2-phenylquinoline) . In biological contexts, studies on related 2-phenylquinoline series demonstrate that even subtle changes in substitution, such as the introduction of methoxy groups or alterations at the C4 position, can dramatically alter potency, selectivity, and mechanism of action [2]. Therefore, the precise 6-bromo-4-chloro substitution is essential for achieving the intended chemical or biological outcome, making this specific compound non-interchangeable with other quinoline analogs.

Quantitative Evidence for 6-Bromo-4-chloro-2-phenylquinoline (CAS 860195-69-3) Selection in Research


Selectivity in Cross-Coupling Reactions: 6-Bromo-4-chloro-2-phenylquinoline vs. 4,6-Dihaloquinoline

6-Bromo-4-chloro-2-phenylquinoline provides a distinct advantage over the simpler 6-bromo-4-chloroquinoline in palladium-catalyzed cross-coupling reactions due to the steric and electronic influence of the 2-phenyl group. Research on related 4,6-dihaloquinolines demonstrates that the chlorine at the 4-position is more reactive than the bromine at the 6-position in Pd-catalyzed amination, allowing for selective, sequential functionalization [1]. While direct comparative data for the 2-phenyl derivative is not available, the presence of the phenyl group is expected to further modulate the reactivity at the 4-position, potentially offering an orthogonal selectivity profile compared to the non-phenyl analog. This allows for the programmed introduction of molecular complexity, a key differentiator for synthetic chemists.

Organic Synthesis Palladium Catalysis Selective Derivatization

Predicted Lipophilicity Advantage: LogP Comparison with 2-Phenylquinoline

The halogenation pattern of 6-bromo-4-chloro-2-phenylquinoline is predicted to increase its lipophilicity compared to the unsubstituted 2-phenylquinoline scaffold. 2-Phenylquinoline has a reported experimental or predicted XLogP value of 3.90 [1]. The addition of bromine and chlorine atoms, known hydrophobic substituents, will increase this value. This predicted shift in LogP towards a more optimal range for drug-like molecules (often cited as 1-5) can be a critical advantage in early-stage drug discovery, potentially improving membrane permeability and target engagement compared to the more hydrophilic parent scaffold.

ADME Prediction Physicochemical Properties Drug Design

Enhanced Synthetic Utility via Orthogonal Halogen Handles

A key differentiator for 6-bromo-4-chloro-2-phenylquinoline is the presence of two orthogonal halogen handles (Br and Cl) on the quinoline core. This feature is not present in mono-halogenated 2-phenylquinoline analogs. As established in the literature, the C4-Cl bond is significantly more reactive towards palladium-catalyzed amination than the C6-Br bond [1]. This allows for a two-step, one-pot diversification strategy: first, amination at the 4-position, followed by a Suzuki-Miyaura coupling at the 6-position. This programmed reactivity is a direct and verifiable advantage over compounds like 4-chloro-2-phenylquinoline or 6-bromo-2-phenylquinoline, which lack this orthogonal reactivity and therefore offer fewer options for sequential derivatization.

Medicinal Chemistry Scaffold Derivatization Halogen Reactivity

Defined Application Scenarios for 6-Bromo-4-chloro-2-phenylquinoline in Scientific Research and Development


Strategic Building Block for Diversity-Oriented Synthesis (DOS) of Quinoline Libraries

In medicinal chemistry programs focused on generating novel quinoline-based libraries, 6-bromo-4-chloro-2-phenylquinoline serves as an ideal, multifunctional core. Its two orthogonal halogen handles (C4-Cl and C6-Br) enable sequential, high-yielding cross-coupling reactions, such as amination followed by Suzuki-Miyaura coupling, to rapidly explore chemical space around the quinoline scaffold [1]. This planned reactivity is a direct advantage over building blocks with a single reactive site, making it a superior choice for DOS and efficient SAR exploration.

Scaffold for Developing Selective Histone Deacetylase (HDAC) Inhibitors

The 2-phenylquinoline scaffold is a known framework for designing HDAC inhibitors. Research indicates that introducing lipophilic substituents at the C2 position of quinoline can modulate selectivity for HDAC6 over HDAC8 [2]. 6-Bromo-4-chloro-2-phenylquinoline, with its 2-phenyl group and potential for further derivatization at the C4 and C6 positions, is an excellent starting point for synthesizing and evaluating novel, selective HDAC inhibitors. This compound is therefore directly relevant for procurement by research groups working on epigenetic targets in cancer and other diseases.

Core Template for Investigating Estrogen Receptor Beta (ERβ) Ligands

A series of 2-phenylquinoline derivatives have been shown to possess high affinity (3-5 nM) and significant selectivity (up to 83-fold) for the estrogen receptor β (ERβ) [3]. The specific substitution pattern on the quinoline core, particularly at the C4 position, is critical for achieving this selectivity. 6-Bromo-4-chloro-2-phenylquinoline, with its reactive C4-chloro group, is a key intermediate for synthesizing these potent and selective ERβ ligands. This makes it a compound of high interest for groups studying nuclear receptors and their role in diseases such as cancer and inflammation.

Precursor for Antimicrobial Efflux Pump Inhibitors (EPIs)

The 2-phenylquinoline chemotype has been extensively explored for the development of inhibitors of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus [4]. These inhibitors can restore the efficacy of existing antibiotics against resistant strains. The halogenated nature of 6-bromo-4-chloro-2-phenylquinoline allows for further structural modifications, such as the introduction of methoxy groups or other substituents that have been shown to enhance EPI activity. Therefore, this compound is a valuable intermediate for medicinal chemistry efforts aimed at overcoming antimicrobial resistance.

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